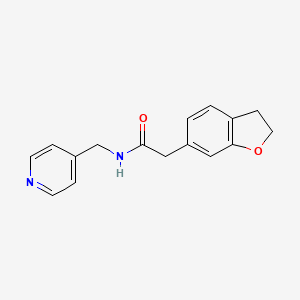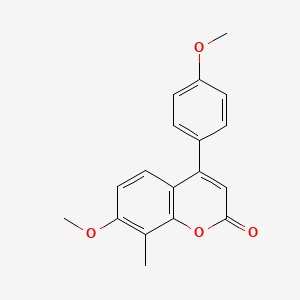![molecular formula C26H17ClO6 B11152083 7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11152083.png)
7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is characterized by its unique structure, which includes a chlorobenzyl group and a methoxy group attached to the chromenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The process includes several steps:
Formation of Intermediate Compounds: The initial step involves the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds.
Coupling Reaction: The intermediate compounds undergo a coupling reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as amine oxidase and DNA gyrase.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- Ethyl 2-((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate
- Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
Uniqueness
7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and methoxy groups enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C26H17ClO6 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one |
InChI |
InChI=1S/C26H17ClO6/c1-30-18-8-9-20-21(13-25(28)32-24(20)11-18)22-10-16-4-7-19(12-23(16)33-26(22)29)31-14-15-2-5-17(27)6-3-15/h2-13H,14H2,1H3 |
InChI Key |
HQOLPSCQOXNIPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC5=CC=C(C=C5)Cl)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11152009.png)

![N-(2-furylmethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide](/img/structure/B11152030.png)
![1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11152048.png)


![N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11152065.png)
![N-cyclooctyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11152067.png)
![(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11152074.png)
![1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B11152078.png)
![methyl 4,5-dimethoxy-2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11152079.png)
![4-butyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11152093.png)
![1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11152095.png)
